molecular formula C8H15O2- B1229163 Valproate

Valproate

Cat. No. B1229163
M. Wt: 143.2 g/mol
InChI Key: NIJJYAXOARWZEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valproate or valproic acid is a branched chain organic acid that is used as therapy of epilepsy, bipolar disorders and migraine headaches and is a well known cause of several distinctive forms of acute and chronic liver injury.
Valproate is a branched-chain saturated fatty acid anion that is the conjugate base of valproic acid. It has a role as an antimanic drug. It derives from a valerate. It is a conjugate base of a valproic acid.
A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.

Scientific Research Applications

Neurogenesis and Neuronal Differentiation

Valproate has been studied for its ability to promote neurogenesis, showing significant effects on rat forebrain stem cells. It notably increases the number of neurons, enhances neurite outgrowth, and decreases the number of astrocytes. The neurogenic effects of valproate exceed those of other mood stabilizers like lithium, and it specifically promotes the proliferation of GABAergic neurons (Laeng et al., 2004).

Pharmacodynamics and Mechanisms of Action

Valproate's various therapeutic effects, such as its efficacy in treating seizures and bipolar disorder, are reflected in its complex pharmacodynamics. It increases GABA synthesis and release, potentiates GABAergic functions in specific brain regions, and attenuates neuronal excitation induced by NMDA-type glutamate receptors. Additionally, valproate impacts serotonin and dopamine functions and has direct effects on excitable membranes (Löscher, 1999).

Use in Pervasive Developmental Disorders

A study on valproate's efficacy and safety for aggression in children and adolescents with pervasive developmental disorders (PDD) indicated no significant treatment difference between valproate and placebo groups. This suggests the need for larger studies to understand valproate's role in PDD treatment (Hellings et al., 2005).

Neuropsychological Effects in Traumatic Brain Injury

Research on valproate's neuropsychological side effects when used to prevent post-traumatic seizures showed no significant adverse or beneficial effects on cognition. This positions valproate as a cognitively safe drug for controlling established seizures or stabilizing mood in the context of traumatic brain injury (Dikmen et al., 2000).

Treatment of Bipolar Disorder

Valproate is recognized as effective in acute and prophylactic treatment of bipolar disorder. It may be particularly effective in patients with rapid cycling, dysphoric or mixed mania, and neurologic abnormalities. Clinical guidelines suggest its potential in patients unresponsive to or intolerant of lithium therapy (McElroy et al., 1992).

Effectiveness in Neuropsychiatry

Valproate is primarily effective in manic aspects of bipolar disorder and shows a tolerable side effect profile. It is efficacious in treating mixed and euphoric mania and has been used effectively in combination with other drugs like lithium or antipsychotic medications. Its utility extends to disorders with behavioral dimensions similar to those it benefits in bipolar disorders, such as schizophrenia (Bowden, 2007).

Use in Epilepsy

Valproate has shown significant effectiveness in controlling generalized seizures and is often used as monotherapy. It has a varied elimination half-life and interacts with other antiepileptic drugs, requiring careful monitoring of serum concentrations and seizure frequency (Penry & Dean, 1989).

Anxiolytic Properties

A study investigating valproate's anxiolytic properties in humans used a computer game model to measure anxiety-like behavior. It showed that valproate has acute anxiolytic properties, suggesting potential clinical trials for its use in anxiolytic treatment (Bach et al., 2018).

properties

Product Name

Valproate

Molecular Formula

C8H15O2-

Molecular Weight

143.2 g/mol

IUPAC Name

2-propylpentanoate

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1

InChI Key

NIJJYAXOARWZEE-UHFFFAOYSA-M

Canonical SMILES

CCCC(CCC)C(=O)[O-]

synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As we discovered and disclose in Example 2, L-carnitine magnesium valproate, another embodiment of the present invention, is a white solid having a melting point of 77.2° C., different from the melting point of L-carnitine. The 1H-NMR spectrum of L-carnitine magnesium valproate (FIG. 3) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine magnesium valproate is nearly odorless and free from objectionable taste. L-Carnitine magnesium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, magnesium, and valproate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
L-carnitine magnesium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine magnesium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
L-carnitine magnesium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
L-Carnitine magnesium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The inventors have discovered that simple admixture or combination of L-carnitine, a calcium or magnesium salt, and valproic acid without a suitable solvent is not sufficient to provide an L-carnitine valproate salt of the present invention. After simple admixture or combination without a suitable solvent, L-carnitine retains its objectionable malodor and offensive taste, as well as its hygroscopicity, and valproic acid remains an oil. In contrast, use of the methods of preparing the L-carnitine valproate salt of the present invention as disclosed herein provides a composition of the present invention that is free from objectionable taste and free or nearly free from repugnant odor. Further, an L-carnitine valproate salt of the present invention has different physico-chemical properties from the starting materials. As we discovered and disclose in Example 1, for example, L-carnitine calcium valproate, an embodiment of the present invention, has a melting point of 171.2° C., different from the melting point of L-carnitine (186-190° C.) or valproic acid (an oil at room temperature and above). The 1H-NMR spectrum of L-carnitine calcium valproate (FIG. 2) differs from that of the starting materials (i.e., L-carnitine and valproic acid) and confirms the structure. L-carnitine calcium valproate is soluble in water, and aqueous solutions of this salt provide bioavailable L-carnitine, calcium, and valproate.
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
L-carnitine valproate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
L-carnitine calcium valproate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valproate
Reactant of Route 2
Valproate
Reactant of Route 3
Reactant of Route 3
Valproate
Reactant of Route 4
Valproate
Reactant of Route 5
Valproate
Reactant of Route 6
Valproate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.